2-(fluoromethyl)pyrrolidine-1-carboxamide
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Overview
Description
2-(fluoromethyl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C6H11FN2O. It is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(fluoromethyl)pyrrolidine-1-carboxamide typically involves the fluorination of a pyrrolidine derivative. One common method is the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the fluorination reaction .
Chemical Reactions Analysis
Types of Reactions
2-(fluoromethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
2-(fluoromethyl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor to drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-(fluoromethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)pyrrolidine-1-carboxamide
- 2-(bromomethyl)pyrrolidine-1-carboxamide
- 2-(iodomethyl)pyrrolidine-1-carboxamide
Uniqueness
2-(fluoromethyl)pyrrolidine-1-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its halogenated analogs .
Properties
CAS No. |
2408971-02-6 |
---|---|
Molecular Formula |
C6H11FN2O |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
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